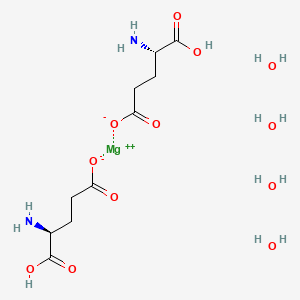
Imidodiphosphate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Imidodiphosphate sodium salt can be synthesized through the reaction of phosphoric acid with ammonia and sodium hydroxide. The reaction typically involves the following steps:
Reaction of Phosphoric Acid with Ammonia: Phosphoric acid reacts with ammonia to form ammonium phosphate.
Addition of Sodium Hydroxide: Sodium hydroxide is then added to the ammonium phosphate solution to form sodium iminodiphosphoric acid.
Industrial Production Methods: In industrial settings, the production of sodium iminodiphosphoric acid involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:
Mixing Reactants: Phosphoric acid, ammonia, and sodium hydroxide are mixed in specific ratios.
Controlled Reaction Conditions: The reaction is carried out at controlled temperatures and pH levels to optimize the formation of the desired product.
Purification: The resulting product is purified through filtration and crystallization to obtain high-purity sodium iminodiphosphoric acid.
化学反应分析
Types of Reactions: Imidodiphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
科学研究应用
Imidodiphosphate sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: It is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of flame retardants, fertilizers, and water treatment agents
作用机制
The mechanism of action of sodium iminodiphosphoric acid involves its interaction with specific molecular targets and pathways. It can inhibit the precipitation and dissolution of calcium phosphate by binding to calcium ions and preventing their aggregation. This property makes it useful in various applications, including water treatment and biomedical research .
相似化合物的比较
Hypophosphorous Acid: A reducing agent used in various chemical reactions.
Phosphoric Acid: A common acid used in fertilizers and food additives.
Phosphonic Acid: Used in the production of herbicides and flame retardants.
Uniqueness: Imidodiphosphate sodium salt is unique due to its imino group, which imparts specific chemical properties and reactivity. Unlike other phosphoric acids, it can inhibit calcium phosphate precipitation, making it valuable in specialized applications .
属性
IUPAC Name |
sodium;hydroxy-(phosphonoamino)phosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5NO6P2.Na/c2-8(3,4)1-9(5,6)7;/h(H5,1,2,3,4,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWAJUPWPSLGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NNaO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)
![4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B8245910.png)


![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
